Thiodiglycol-d8

Biomonitoring Isotope Dilution Sulfur Mustard

Thiodiglycol-d8 (TDG-d8) is a stable isotopically labeled analog of thiodiglycol, the primary hydrolysis product and urinary metabolite of the chemical warfare agent sulfur mustard (HD). It incorporates eight deuterium atoms at the four methylene positions of the 2,2'-thiobis[ethanol] backbone (C4H2D8O2S, MW 130.24).

Molecular Formula C4H10O2S
Molecular Weight 130.24 g/mol
Cat. No. B13437303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiodiglycol-d8
Molecular FormulaC4H10O2S
Molecular Weight130.24 g/mol
Structural Identifiers
SMILESC(CSCCO)O
InChIInChI=1S/C4H10O2S/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2
InChIKeyYODZTKMDCQEPHD-SVYQBANQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiodiglycol-d8 (CAS 1435934-55-6): A Deuterated Internal Standard for Sulfur Mustard Exposure Biomonitoring


Thiodiglycol-d8 (TDG-d8) is a stable isotopically labeled analog of thiodiglycol, the primary hydrolysis product and urinary metabolite of the chemical warfare agent sulfur mustard (HD). It incorporates eight deuterium atoms at the four methylene positions of the 2,2'-thiobis[ethanol] backbone (C4H2D8O2S, MW 130.24) . This perdeuteration provides a distinct +8 Da mass shift relative to the unlabeled analyte (MW ~122.19), making it the definitive internal standard for isotope dilution gas chromatography-mass spectrometry (ID-GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Its primary utility is in the accurate quantification of thiodiglycol in complex biological matrices such as urine and blood, where it compensates for matrix effects and recovery losses, a critical requirement for forensic verification of sulfur mustard exposure [1].

Why Generic Substitution Fails: The Critical Role of Isotopic Purity and Mass Shift in Thiodiglycol-d8 Quantification


Generic substitution of Thiodiglycol-d8 with unlabeled thiodiglycol or non-isotopic structural analogs as an internal standard (IS) is not analytically viable for trace-level biomonitoring. Unlabeled thiodiglycol is the target analyte in exposure studies and is endogenously present in human urine at background levels up to 20–55 ng/mL, which would introduce substantial bias if used as an IS [1]. Earlier methods relying on external standard calibration yielded only semi-quantitative results due to matrix-dependent recovery variation [2]. Even the use of the less-deuterated tetradeuterothiodiglycol (TDG-d4) carries a higher risk of isotopic cross-talk between the analyte and IS ion signals due to the smaller mass shift, potentially compromising assay specificity [3]. The eight deuterium atoms in TDG-d8 provide a mass shift that minimizes this interference, ensuring that the IS signal is analytically resolved from the analyte's natural isotopic envelope.

Quantitative Evidence Guide: Validated Performance of Thiodiglycol-d8 as a Superior Internal Standard


From Semi-Quantitative to Quantitative: Accuracy Gains with Deuterated Thiodiglycol Internal Standard

The evolution of thiodiglycol analysis in urine demonstrates the critical impact of Thiodiglycol-d8. The original 1985 method by Wils et al., which did not use a deuterated internal standard, was described as a 'semi-quantitative determination' and reported a detection limit of only 'a few ng/mL.' [1]. The subsequent 1988 method by the same group incorporated deuterated thiodiglycol as an internal standard, resulting in a method described as providing 'more accurate quantitative analyses' capable of distinguishing background levels (≤20 ng/mL) from exposure-related concentrations (10–330 ng/mL) in human subjects [2]. This represents a direct methodological advancement where the incorporation of the deuterated IS transformed the assay from a screening tool to a quantitative forensic method.

Biomonitoring Isotope Dilution Sulfur Mustard

Trace Detection Sensitivity of TDG-d8-Based Isotope Dilution Methods

Modern isotope dilution methods utilizing Thiodiglycol-d8 achieve limits of detection (LOD) an order of magnitude lower than earlier methods using TDG-d4. A validated ID-NICI-GC-MS method achieved an LOD of 0.1 ng/mL and LOQ of 0.3 ng/mL for thiodiglycol in rabbit urine [1]. A similar GC-MS/MS method for human urine reported an LOD of 0.1 μg/L and LOQ of 0.5 μg/L with a linear dynamic range of 1–150 μg/L (r=0.9997) [2]. In comparison, an early method using tetradeuterothiodiglycol (TDG-d4) as IS reported an LOD of 1 ng/mL in blood and urine [3].

Trace Analysis GC-MS Urinary Biomarkers

Analytical Precision and Recovery Using TDG-d8 Internal Standard

The use of Thiodiglycol-d8 provides excellent assay precision and recovery. Feng et al. reported a recovery range of 99.5%–108.8% with relative standard deviation (RSD) below 10% across the calibration range when using D8-TDG as the internal standard [1]. Another isotope-dilution method reported RSD less than 10% at the LOD level [2]. These precision metrics are comparable to or exceed those typically achievable with non-isotopic internal standards, where matrix-dependent ion suppression can lead to RSD values exceeding 15-20%.

Method Validation Precision Recovery

Isotopic Enrichment and Mass Shift Advantage Over Tetradeuterated Variants

Commercially available Thiodiglycol-d8 is supplied with an isotopic enrichment of 98 atom% D, ensuring a minimal contribution of unlabeled or partially labeled species to the m/z channel of the target analyte . The +8 Da mass shift relative to unlabeled thiodiglycol (MW 122.19) provides a clear separation from the natural isotopic envelope, which is particularly important when measuring low ng/mL concentrations against a measurable endogenous background [1]. In contrast, the tetradeuterated analog (TDG-d4) provides only a +4 Da shift, which may still overlap with the M+2 or M+3 natural isotopic peaks of the analyte under certain derivatization conditions, creating a potential for cross-contribution artifacts [2].

Stable Isotope Labeling Mass Spectrometry Isotopic Cross-talk

Proficiency Testing Validation: TDG-d8 Methods Pass OPCW Biomedical Blind Trials

The ultimate validation of Thiodiglycol-d8 as a reference standard is its success in international proficiency tests. The method developed by Feng et al. using D8-TDG as the internal standard was applied in two rounds of OPCW biomedical sample analysis inter-laboratory blind comparison tests, achieving good qualitative and quantitative results [1]. No comparable report of successful OPCW proficiency testing using non-deuterated or tetradeuterated internal standards for thiodiglycol was identified, suggesting that the D8 variant has become the consensus reference standard for this application.

OPCW Proficiency Testing Forensic Toxicology

Optimal Application Scenarios for Thiodiglycol-d8 in Biomonitoring and Forensic Analysis


Retrospective Verification of Sulfur Mustard Exposure in Biomedical Proficiency Testing

As demonstrated by its successful application in OPCW inter-laboratory blind trials, Thiodiglycol-d8 is the internal standard of choice for laboratories engaged in forensic verification of alleged chemical weapons use. The method's validated LOD of 0.1 μg/L and RSD <10% ensure compliance with the stringent identification criteria required by international oversight bodies [1].

Trace Environmental Monitoring of Sulfur Mustard Hydrolysis Products in Water and Soil

TDG-d8 is essential for quantifying thiodiglycol as a persistent environmental marker of sulfur mustard contamination. Isotope dilution with TDG-d8 compensates for the complex matrix effects encountered in surface water and soil extracts, enabling detection at low ng/mL levels where external standard calibration would be unreliable [2].

Clinical Biomonitoring of Chemically Exposed Populations

For clinical studies monitoring sulfur mustard exposure in at-risk populations, the use of TDG-d8 as the internal standard provides the quantitative accuracy needed to distinguish pathologically elevated thiodiglycol from naturally occurring background levels (typically <20 ng/mL). This differentiation is statistically impossible without a stable isotopically labeled IS [3].

Method Development and Validation for Novel Sulfur Mustard Metabolite Assays

TDG-d8 serves as a foundational internal standard for developing LC-MS/MS and GC-MS/MS methods targeting thiodiglycol alongside other sulfur mustard metabolites (e.g., thiodiglycol sulfoxide, SBMTE). Its commercial availability with certified isotopic enrichment (98% D) simplifies method validation and technology transfer across laboratories .

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